

Application Notes & Protocols for NMR Analysis of (2S)-2-aminobutyramide

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Compound of Interest

Compound Name: (2S)-2-aminobutyramide

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These application notes provide a comprehensive guide for the structural elucidation of **(2S)-2-aminobutyramide** using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes expected NMR data, detailed experimental protocols for sample preparation and data acquisition, and a workflow for structural analysis.

Introduction

(2S)-2-aminobutyramide is a chiral amide derivative of the non-proteinogenic amino acid 2-aminobutyric acid. Its structural analysis is crucial for quality control in synthesis, for stereochemical assignment, and for understanding its role in various chemical and pharmaceutical contexts. NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, including connectivity and stereochemistry. This note focuses on the application of 1D (^1H and ^{13}C) and 2D NMR for the unambiguous structural confirmation of **(2S)-2-aminobutyramide**.

Expected NMR Data

The structural confirmation of **(2S)-2-aminobutyramide** can be achieved by analyzing its ^1H and ^{13}C NMR spectra. The expected chemical shifts and multiplicities are summarized in the tables below. The data presented is based on spectra recorded in deuterated dimethyl sulfoxide (DMSO- d_6).^[1] Chemical shifts are referenced to the residual solvent signal.

Table 1: ^1H NMR Data for **(2S)-2-aminobutyramide** in DMSO-d_6 [\[1\]](#)

Atom Number	Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
1	-CH ₃	0.88	Triplet (t)	7.5	3H
2	-CH ₂ -	1.69 - 1.79	Multiplet (m)	-	2H
3	-CH-	3.69	Triplet (t)	6.1	1H
4	-NH ₂	7.52	Singlet (s)	-	1H
4	-NH ₂	7.88	Singlet (s)	-	1H

Table 2: ^{13}C NMR Data for **(2S)-2-aminobutyramide** in DMSO-d_6 [\[1\]](#)

Atom Number	Carbon	Chemical Shift (δ , ppm)
1	-CH ₃	9.04
2	-CH ₂ -	24.22
3	-CH-	53.22
4	-C=O	170.34

Note: The chemical shifts of the amide protons (-NH₂) can be broad and may exchange with residual water in the solvent.

Experimental Protocols

This section details the protocols for NMR sample preparation and data acquisition for the structural elucidation of **(2S)-2-aminobutyramide**.

3.1. NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

- Materials:
 - **(2S)-2-aminobutyramide** (5-10 mg for ^1H NMR, 20-50 mg for ^{13}C NMR)
 - Deuterated solvent (e.g., DMSO- d_6 , D $_2$ O, or CDCl $_3$)
 - High-quality 5 mm NMR tubes
 - Pipettes and vials
 - Filter (e.g., glass wool or a syringe filter)
- Protocol:
 - Weigh the required amount of **(2S)-2-aminobutyramide** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
 - Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
 - If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette or a syringe filter directly into the NMR tube.
 - Carefully place the NMR tube into the spinner turbine, ensuring it is positioned correctly according to the spectrometer's depth gauge.
 - Wipe the outside of the NMR tube clean before inserting it into the NMR magnet.

3.2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

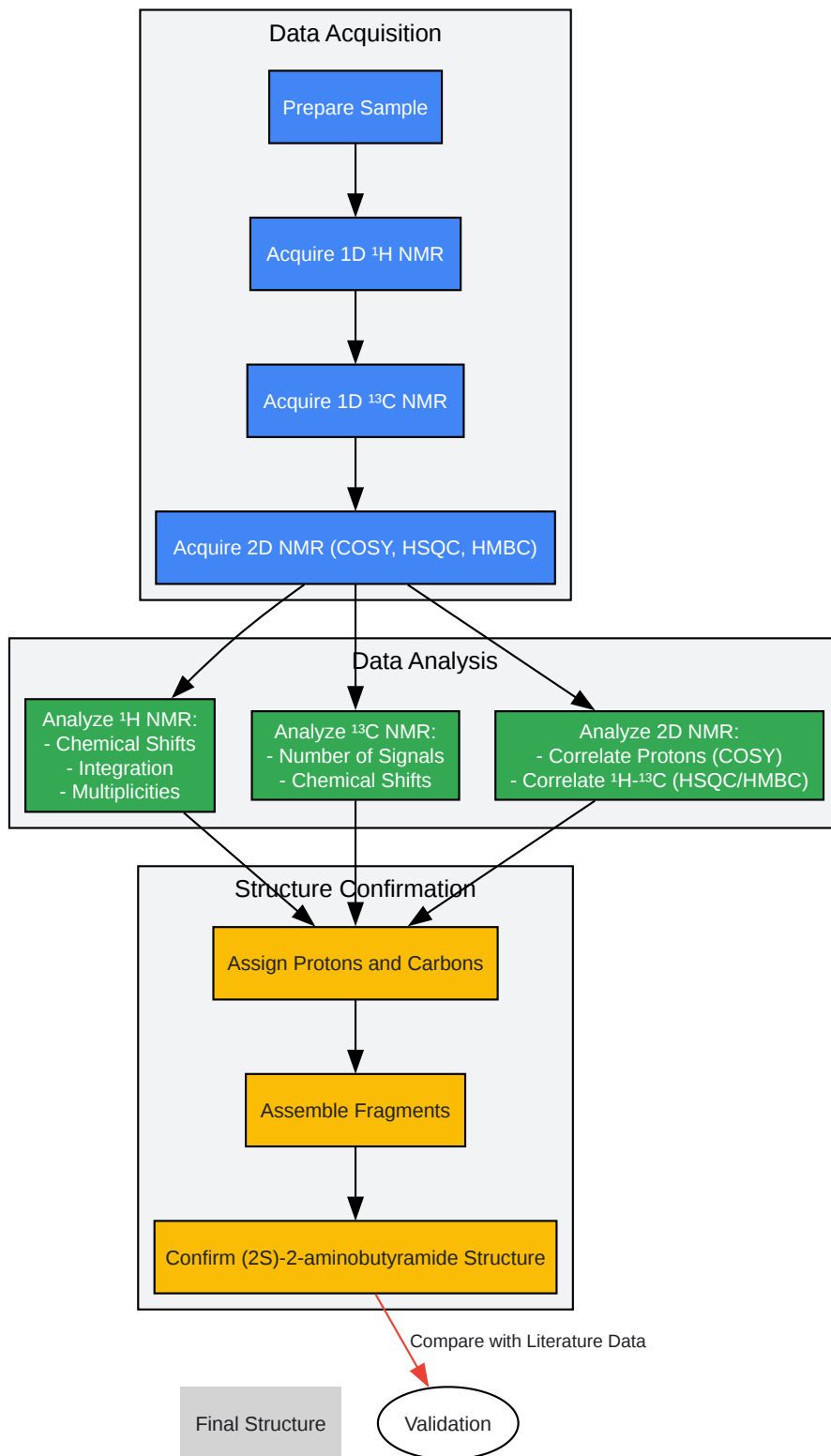
- ^1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: 12-16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16.
- Temperature: 298 K.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 (or more, depending on concentration).
 - Temperature: 298 K.
- 2D NMR (Optional but Recommended for Unambiguous Assignment):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of **(2S)-2-aminobutyramide** using the acquired NMR data.

Workflow for Structural Elucidation of (2S)-2-aminobutyramide

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Caption: Workflow for NMR-based structural elucidation.

This workflow outlines the systematic process from sample preparation and data acquisition to the final confirmation of the molecular structure of **(2S)-2-aminobutyramide**. By following these protocols and utilizing the provided data, researchers can confidently verify the structure of this compound.

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References

- 1. rsc.org [rsc.org]
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